molecular formula C8H14N2O2 B14216137 N'-(4-Oxoheptan-3-ylidene)formohydrazide CAS No. 831218-22-5

N'-(4-Oxoheptan-3-ylidene)formohydrazide

Cat. No.: B14216137
CAS No.: 831218-22-5
M. Wt: 170.21 g/mol
InChI Key: SCXIAHNWBUHBJD-UHFFFAOYSA-N
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Description

N’-(4-Oxoheptan-3-ylidene)formohydrazide is an organic compound belonging to the hydrazide class It is characterized by the presence of a formohydrazide group attached to a heptanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-Oxoheptan-3-ylidene)formohydrazide typically involves the condensation reaction between formohydrazide and 4-oxoheptan-3-one. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to the boiling point of the solvent and maintained for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-(4-Oxoheptan-3-ylidene)formohydrazide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance reaction efficiency and scalability. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-(4-Oxoheptan-3-ylidene)formohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into hydrazine derivatives.

    Substitution: The formohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of substituted hydrazides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Oxo derivatives of N’-(4-Oxoheptan-3-ylidene)formohydrazide.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted hydrazides with various functional groups.

Scientific Research Applications

N’-(4-Oxoheptan-3-ylidene)formohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N’-(4-Oxoheptan-3-ylidene)formohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes and proteins, leading to inhibition of their activity. The pathways involved include the disruption of metabolic processes and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Formylhydrazine: A simpler hydrazide with similar reactivity but different applications.

    N’-(propan-2-ylidene)formohydrazide: Another hydrazide derivative with distinct structural features and reactivity.

Uniqueness

N’-(4-Oxoheptan-3-ylidene)formohydrazide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

CAS No.

831218-22-5

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-(4-oxoheptan-3-ylideneamino)formamide

InChI

InChI=1S/C8H14N2O2/c1-3-5-8(12)7(4-2)10-9-6-11/h6H,3-5H2,1-2H3,(H,9,11)

InChI Key

SCXIAHNWBUHBJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C(=NNC=O)CC

Origin of Product

United States

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